Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
120591-67-5
VCID:
VC20819543
InChI:
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3/t4-,5+/m1/s1
SMILES:
CC1(C(C1C(=O)Cl)C(=O)OC)C
Molecular Formula:
C8H11ClO3
Molecular Weight:
190.62 g/mol
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
CAS No.: 120591-67-5
Cat. No.: VC20819543
Molecular Formula: C8H11ClO3
Molecular Weight: 190.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120591-67-5 |
|---|---|
| Molecular Formula | C8H11ClO3 |
| Molecular Weight | 190.62 g/mol |
| IUPAC Name | methyl (1R,3S)-3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
| Standard InChI Key | ONSOHWSBYGOQMM-UHNVWZDZSA-N |
| Isomeric SMILES | CC1([C@@H]([C@@H]1C(=O)Cl)C(=O)OC)C |
| SMILES | CC1(C(C1C(=O)Cl)C(=O)OC)C |
| Canonical SMILES | CC1(C(C1C(=O)Cl)C(=O)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator